1-allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea

Description

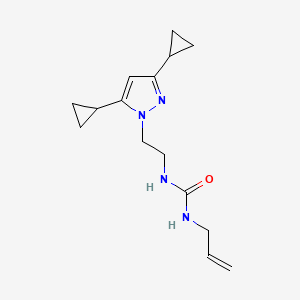

1-Allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a pyrazole core substituted with two cyclopropyl groups at the 3- and 5-positions. Urea derivatives are widely studied for their versatility in drug discovery, often serving as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities. The cyclopropyl substituents on the pyrazole ring introduce steric and electronic effects that may enhance metabolic stability and selectivity compared to bulkier aromatic groups like phenyl .

Properties

IUPAC Name |

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c1-2-7-16-15(20)17-8-9-19-14(12-5-6-12)10-13(18-19)11-3-4-11/h2,10-12H,1,3-9H2,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRSZZMWUUEXAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting a diketone with hydrazine hydrate under acidic conditions.

Introduction of Dicyclopropyl Groups: The dicyclopropyl groups are introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Allylation: The allyl group is introduced through an allylation reaction, typically using allyl halides and a base.

Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or by using phosgene and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and pyrazole positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Target Compound vs. 1-Ethyl-3-(3-Methyl-1-Phenyl-1H-Pyrazol-4-ylmethyl)urea (9a)

- Substituents :

- Target : Allyl, ethylurea, 3,5-dicyclopropyl-pyrazole.

- 9a : Ethyl, phenyl, 3-methyl-pyrazole.

- The allyl group in the target may offer reactivity for further functionalization (e.g., Michael additions), unlike the ethyl group in 9a .

Target Compound vs. 1-Alkyl(aryl)-3-[4-(Hydroxymethyl)-1H-Pyrazol-3-yl]ureas (5а-l)

- Substituents :

- Target : Cyclopropyl, allyl.

- 5а-l : Hydroxymethyl, variable alkyl/aryl.

- Key Differences :

Physicochemical Properties

Biological Activity

1-Allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea is a novel compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of the pyrazole moiety, suggest various pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes an allyl group, a urea functional group, and a dicyclopropyl-substituted pyrazole, which contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, making them potential candidates for cancer therapy .

- Anti-inflammatory Effects : Some pyrazole derivatives demonstrate anti-inflammatory properties by inhibiting nitric oxide production and other inflammatory mediators .

- Antibacterial and Antifungal Properties : Studies have reported that certain pyrazole derivatives exhibit significant antibacterial and antifungal activities against various pathogens .

Case Studies

- Antitumor Activity :

- Anti-inflammatory Mechanisms :

- Antimicrobial Activity :

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented:

| Compound Name | CAS Number | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|---|

| 1-Methyl-3-propyl-1H-pyrazole | 139755-99-0 | Moderate | Yes | Yes |

| 3-Ethyl-1-methyl-1H-pyrazole | 26308-42-9 | High | Moderate | No |

| 5-Amino-3-cyclopropyl-1H-pyrazole | 138006 | Low | Yes | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.